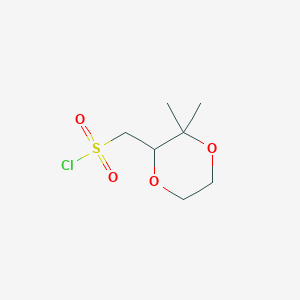

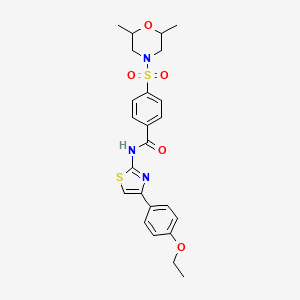

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H13ClO4S . It has an average mass of 228.694 Da and a mono-isotopic mass of 228.022308 Da .

Molecular Structure Analysis

The molecular structure of “(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis of Biological Compounds

A study by Brzozowski and Sławiński (2004) explored the synthesis of 1-(Phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives with potential biological activity. They used methanesulfonyl chloride derivatives in the synthesis process, although the resultant compounds showed inactivity against selected human tumor cell lines (Brzozowski & Sławiński, 2004).

Protecting and Activating Group for Amine Synthesis

Sakamoto et al. (2006) synthesized 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. This compound showed excellent yields in sulfonating primary and secondary amines and was stable under basic and reductive conditions (Sakamoto et al., 2006).

Sulfoxide/Oxalyl Chloride Reagent for Sulfenyletherification

Gao et al. (2018) described a method using dimethyl sulfoxide/oxalyl chloride for sulfenyletherification of unsaturated alcohols. Methanesulfenyl chloride, potentially generated by the reaction of oxalyl chloride with dimethyl sulfoxide, played a crucial role in this method (Gao et al., 2018).

Sodium Insertion in Electrochemistry

Su, Winnick, and Kohl (2001) studied the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-AlCl3 ionic liquid. Methanesulfonyl chloride played a role in reversible sodium intercalation into the V2O5 film, indicating its potential in battery technology (Su, Winnick, & Kohl, 2001).

NMR Studies in RNA-Cleaving DNA Enzymes

Choi et al. (2000) conducted NMR studies on the RNA-cleaving DNA enzyme, where methanesulfonyl chloride's reaction kinetics were analyzed. This study provided insights into the solvolytic reactions involving methanesulfonyl chloride (Choi et al., 2000).

Synthesis of Organic Compounds

Morita et al. (2005) developed a method for tosylation and mesylation of primary alcohols using methanesulfonyl chloride. The process involved the use of KOH and catalytic amines, demonstrating methanesulfonyl chloride's role in organic synthesis (Morita et al., 2005).

Synthesis of Labelled Compounds

Drabowicz, Bujnicki, and Mikołajczyk (2003) described a new procedure for synthesizing methanesulfinyl chloride. This method was significant for the formation of 18O-labelled methanesulfinyl chloride, illustrating its application in creating labelled compounds for research purposes (Drabowicz, Bujnicki, & Mikołajczyk, 2003).

Environmental Chemistry

Flyunt et al. (2001) investigated the OH-radical-induced oxidation of methanesulfinic acid. Their study provided insights into the environmental chemistry involving methanesulfonyl compounds, particularly their role in atmospheric processes (Flyunt et al., 2001).

特性

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZAAAGPAVCHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)

![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)

![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)